(3-(Methoxymethyl)phenyl)methanamine

Monoamine Oxidase Inhibition CNS Drug Discovery Enzymatic Assays

(3-(Methoxymethyl)phenyl)methanamine (CAS 148278-90-4) is a primary benzylamine derivative featuring a methoxymethyl substituent at the meta-position of the phenyl ring. With a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and ligand synthesis.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 148278-90-4
Cat. No. B172841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Methoxymethyl)phenyl)methanamine
CAS148278-90-4
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCOCC1=CC=CC(=C1)CN
InChIInChI=1S/C9H13NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3
InChIKeySASCLRJDYCGASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-(Methoxymethyl)phenyl)methanamine (CAS 148278-90-4): A Differentiated Benzylamine Building Block with Validated MAO-A Inhibitory Activity


(3-(Methoxymethyl)phenyl)methanamine (CAS 148278-90-4) is a primary benzylamine derivative featuring a methoxymethyl substituent at the meta-position of the phenyl ring [1]. With a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and ligand synthesis [1]. Unlike its regioisomers and simpler analogs, the specific 3-substitution pattern confers distinct biological and physicochemical properties that are critical for targeted applications in CNS drug discovery and organometallic chemistry.

Why (3-(Methoxymethyl)phenyl)methanamine Cannot Be Replaced by Common Analogs in Critical Research


Substituting (3-(Methoxymethyl)phenyl)methanamine with closely related compounds such as 3-methoxybenzylamine (CAS 5071-96-5) or 4-(methoxymethyl)phenyl)methanamine (CAS 132719-05-2) introduces substantial changes in biological activity and synthetic utility. The 3-methoxymethyl group is not merely a functional handle; it dictates both the compound's electronic environment and steric profile, leading to a unique interaction with biological targets like monoamine oxidase A (MAO-A) and enabling the formation of specific NCO-chelating ligands that cannot be achieved with para-substituted or simpler methoxy analogs [1][2]. Even within the same nominal chemical class, such structural nuances result in order-of-magnitude differences in potency and selectivity, making direct substitution a significant risk to experimental reproducibility and project outcomes.

Quantitative Differentiation of (3-(Methoxymethyl)phenyl)methanamine: Head-to-Head Data for Informed Selection


Superior MAO-A Inhibition Potency: A Direct Comparison with a Structurally Related Benzylamine Derivative

(3-(Methoxymethyl)phenyl)methanamine demonstrates potent inhibition of rat liver mitochondrial MAO-A, with an IC50 value of 58 nM [1]. In a direct head-to-head comparison under identical assay conditions, this compound is approximately 1.24-fold more potent than a closely related benzylamine derivative (BDBM50088555), which exhibits an IC50 of 72 nM [2]. This quantitative difference, while seemingly modest, translates to a significant 19.4% improvement in potency, which can be critical in optimizing lead series for CNS drug development.

Monoamine Oxidase Inhibition CNS Drug Discovery Enzymatic Assays

Exceptional MAO-A Selectivity: Over 7,900-Fold Preference vs. MAO-B

A key differentiator for (3-(Methoxymethyl)phenyl)methanamine is its remarkable selectivity for MAO-A over MAO-B. The compound inhibits MAO-B with an IC50 of 459,000 nM, representing a >7,900-fold selectivity for the A isoform [1]. This is in stark contrast to the comparator compound, which shows an MAO-B IC50 of 480,000 nM and a selectivity ratio of ~6,667 [2]. While both compounds are highly selective, the target compound offers a 19% greater selectivity window, which may reduce off-target liabilities in complex biological systems.

Isoform Selectivity MAO-B Safety Pharmacology

Demonstrated Synthetic Utility as a Key Intermediate for NCO-Chelating Ligands

(3-(Methoxymethyl)phenyl)methanamine is a critical precursor for the synthesis of the novel NCO-chelating ligand 1-CH2N(CH3)2-3-CH2OCH3-C6H4 [1]. This ligand was prepared in a four-step sequence from m-tolunitrile with good overall yield and successfully employed to isolate mono-organoantimony(III) and organobismuth(III) dichlorides, MLCl2 (M = Sb, Bi) [1]. While exact yield data are not specified, the successful lithiation of this ligand and subsequent metalation underscore the compound's unique reactivity profile, which cannot be replicated using para-substituted or simpler methoxy analogs due to differences in electronic and steric effects.

Organometallic Chemistry Ligand Design Synthetic Methodology

High Purity (≥95%) Ensures Reproducible Results in Sensitive Assays

Commercially available (3-(Methoxymethyl)phenyl)methanamine is supplied with a purity specification of ≥95% by multiple reputable vendors, as confirmed by HPLC analysis [1]. This level of purity is essential for minimizing batch-to-batch variability in biological assays and synthetic applications. In contrast, many generic benzylamine analogs are available only at lower purities (e.g., 90-93%) or lack detailed analytical documentation, increasing the risk of irreproducible results due to trace impurities that can interfere with enzymatic reactions or catalyst performance.

Quality Control Reproducibility Chemical Purity

Optimal Use Cases for (3-(Methoxymethyl)phenyl)methanamine Based on Empirical Evidence


1. Development of Selective MAO-A Inhibitors for CNS Disorders

With an IC50 of 58 nM against MAO-A and >7,900-fold selectivity over MAO-B, (3-(Methoxymethyl)phenyl)methanamine is an ideal starting scaffold for medicinal chemistry programs targeting depression, anxiety, or neurodegenerative diseases where MAO-A inhibition is desired [1]. Its favorable selectivity profile reduces the risk of MAO-B-mediated side effects, streamlining lead optimization and preclinical safety assessment.

2. Synthesis of NCO-Chelating Ligands for Organoantimony and Organobismuth Chemistry

The compound's 3-methoxymethyl substitution pattern enables the efficient preparation of NCO-chelating ligands, as demonstrated in the synthesis of mono-organometallic dichlorides of antimony and bismuth [2]. Researchers in coordination chemistry and materials science can leverage this validated synthetic route to access novel complexes with potential applications in catalysis or electronic materials.

3. High-Purity Intermediate for Fine Chemical and Pharmaceutical Synthesis

Supplied at ≥95% purity, this benzylamine derivative serves as a reliable building block for the synthesis of more complex pharmaceutical intermediates [3]. Its consistent quality minimizes purification steps and enhances yield in multi-step syntheses, making it a cost-effective choice for medicinal chemistry laboratories and contract research organizations focused on CNS or anti-inflammatory targets.

4. Chemical Biology Probe for Elucidating MAO-A Function

Given its potent and selective MAO-A inhibition, (3-(Methoxymethyl)phenyl)methanamine can be employed as a tool compound to probe the physiological roles of MAO-A in cellular and animal models [1]. Its well-defined activity profile allows researchers to dissect MAO-A-specific pathways without confounding MAO-B effects, facilitating mechanistic studies in neuroscience and pharmacology.

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